2-Hydroxyestradiol 17-acetate
Description
Contextualization within Steroid Hormone Biology
Steroid hormones are a class of lipids derived from cholesterol that act as signaling molecules in the body. wikipedia.org They play crucial roles in a vast array of physiological processes, including metabolism, inflammation, immune response, and the development of sexual characteristics. wikipedia.org Steroid hormones exert their effects by binding to specific intracellular receptors, which then modulate gene expression in target cells. wikipedia.org
Estradiol (B170435), the most potent naturally occurring estrogen, is synthesized primarily in the ovaries and is essential for the development and regulation of the female reproductive system. rupahealth.com Its biological effects are not limited to reproduction; it also influences bone density, cardiovascular health, and brain function. rupahealth.com The metabolism of estradiol is a complex process that results in the formation of various metabolites, each with its own distinct biological activity. nih.gov These metabolites are broadly categorized, with one significant group being the catechol estrogens. wikipedia.org
Overview of Catechol Estrogens and Their Significance
Catechol estrogens are a class of estrogen metabolites characterized by the presence of a catechol group—a benzene ring with two adjacent hydroxyl groups—on the A-ring of the steroid. wikipedia.org The primary catechol estrogens are 2-hydroxyestrogens and 4-hydroxyestrogens, formed through the hydroxylation of estradiol and estrone. wikipedia.org This metabolic process is primarily catalyzed by cytochrome P450 enzymes in the liver and other tissues. taylorandfrancis.com
The significance of catechol estrogens lies in their diverse and sometimes contrasting biological activities compared to their parent hormones. wikipedia.org For instance, 2-hydroxylated catechol estrogens are generally considered to be weak estrogens and may even exhibit antiestrogenic properties. wikipedia.org In contrast, 4-hydroxylated counterparts can be more potent in their estrogenic activity. wikipedia.org
Furthermore, catechol estrogens can interact with catecholamine systems due to their structural similarity to neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.org They are also known to undergo redox cycling, which can lead to the generation of reactive oxygen species and potentially cause DNA damage. nih.gov This dual nature—hormonal and neuroactive, protective and potentially damaging—makes catechol estrogens a critical area of investigation in fields such as endocrinology, neurobiology, and cancer research. rupahealth.compnas.org
Rationale for Investigating 2-Hydroxyestradiol (B1664083) 17-acetate in Preclinical Settings
The direct study of 2-hydroxyestradiol in experimental systems can be challenging due to its rapid metabolism and chemical instability. This is where 2-Hydroxyestradiol 17-acetate becomes a valuable research tool. The addition of the 17-acetate group can be considered a form of chemical protection, potentially increasing the compound's stability and bioavailability in preclinical models. In essence, this compound can function as a prodrug, a compound that is administered in an inactive or less active form and is then metabolized within the body into the active parent drug, in this case, 2-hydroxyestradiol.
This approach allows researchers to achieve more sustained and controlled levels of 2-hydroxyestradiol in tissues of interest, facilitating a more accurate assessment of its biological effects. By using the 17-acetate form, investigators can better explore the nuanced roles of 2-hydroxyestradiol in various physiological and pathological processes, from its potential neuroprotective and anti-inflammatory activities to its involvement in hormone-dependent cancers. lktlabs.com The synthesis of 2-hydroxyestradiol often involves the use of this compound as an intermediate, highlighting its foundational role in the laboratory production of the active metabolite for research purposes.
Detailed Research Findings
Research into 2-hydroxyestradiol, the active form of this compound, has uncovered a range of biological activities. These findings from preclinical studies provide the basis for the continued investigation of this catechol estrogen.
| Area of Research | Key Findings for 2-Hydroxyestradiol | Potential Implications |
|---|---|---|
| Estrogenic Activity | Weak estrogenic activity with the ability to antagonize the effects of estradiol. wikipedia.org It has approximately 7% and 11% of the affinity of estradiol for estrogen receptors ERα and ERβ, respectively. wikipedia.org | May act as a selective estrogen receptor modulator (SERM), offering a potential mechanism for balancing estrogenic effects in the body. wikipedia.org |
| Neuroprotection | Demonstrates neuroprotective effects against oxidative stress in neural cell models. rupahealth.com | Potential therapeutic applications in neurodegenerative diseases where oxidative stress is a key factor. rupahealth.com |
| Antioxidant Activity | As a catechol estrogen, it is a potent antioxidant capable of trapping free radicals. wikipedia.org | Contributes to cellular protection against oxidative damage. wikipedia.org |
| Cancer Research | Generally considered to have protective effects against breast cancer by weakly binding to estrogen receptors and potentially inducing apoptosis in malignant cells. rupahealth.com However, it can also induce oxidative DNA damage under certain conditions. nih.gov | A complex role in carcinogenesis that warrants further investigation to understand its potential as a preventative agent or a contributing factor. rupahealth.comnih.gov |
| Hepatoprotection | Protects against chemically induced liver cell death (ferroptosis) in vitro and in vivo. nih.gov | May serve as an endogenous protective factor against certain types of liver injury. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23463-05-0 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H26O4/c1-11(21)24-19-6-5-16-14-4-3-12-9-17(22)18(23)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19,22-23H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
InChI Key |
KAQDVJJRJUJFIH-BKRJIHRRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=C(C=C34)O)O)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)O)O)C |
Origin of Product |
United States |
Synthetic Routes and Chemical Modifications of 2 Hydroxyestradiol 17 Acetate
Strategies for 2-Hydroxylation of Estradiol (B170435) Precursors
The introduction of a hydroxyl group at the C-2 position of the estradiol steroid nucleus is a key step in the synthesis of catechol estrogens. This transformation can be achieved through both direct chemical oxidation and highly specific enzymatic methods.
An alternative, multi-step chemical strategy involves the synthesis of an intermediate, such as 2-bromoestradiol. nih.govnih.govacs.orgacs.org This bromo-derivative can then potentially undergo a nucleophilic aromatic substitution reaction to replace the bromine atom with a hydroxyl group, thereby forming 2-hydroxyestradiol (B1664083).
In biological systems, the 2-hydroxylation of estradiol is a major metabolic pathway predominantly catalyzed by a superfamily of enzymes known as Cytochrome P450 (CYP). wikipedia.org This enzymatic conversion occurs primarily in the liver but also in extrahepatic tissues such as the brain, breast, and uterus. rupahealth.com The reaction adds a hydroxyl group at the C-2 position of the aromatic A-ring, converting estradiol into the catechol estrogen 2-hydroxyestradiol. wikipedia.orgrupahealth.com
Several specific CYP isoforms are involved in this process, with varying contributions depending on the tissue. In the liver, CYP1A2 and CYP3A4 are the principal enzymes responsible for estradiol 2-hydroxylation. In tissues outside the liver, CYP1A1 plays a more significant role.
| Enzyme Isoform | Primary Location | Role in 2-Hydroxylation |
|---|---|---|
| CYP1A2 | Liver (Hepatic) | Major contributor to hepatic 2-hydroxylation of estradiol. wikipedia.org |
| CYP3A4 | Liver (Hepatic) | Significant role in hepatic 2-hydroxylation of estradiol. wikipedia.org |
| CYP1A1 | Extrahepatic Tissues | Chiefly mediates 2-hydroxylation outside the liver. wikipedia.org |
| CYP2C8 | Liver (Hepatic) | Contributes to the hepatic pathway of 2-hydroxylation. wikipedia.org |
| CYP2C9 | Liver (Hepatic) | Contributes to the hepatic pathway of 2-hydroxylation. wikipedia.org |
Methods for 17-Acetylation of 2-Hydroxyestradiol
To complete the synthesis of 2-Hydroxyestradiol 17-acetate, an acetyl group must be added to the hydroxyl function at the C-17 position of the 2-hydroxyestradiol intermediate. This is typically accomplished through standard organic chemistry techniques.
The acetylation of the 17-hydroxyl group on the steroid D-ring is a common esterification reaction. A widely used method employs acetic anhydride ((CH₃CO)₂O) as the acetylating agent. The reaction is typically carried out in the presence of a base catalyst, such as pyridine, which also serves as a solvent. The pyridine activates the hydroxyl group, facilitating its attack on the acetic anhydride to form the acetate (B1210297) ester. The reaction can be performed at room temperature or with gentle heating to ensure completion. Following the reaction, the product is isolated and purified, often through chromatography, to remove excess reagents and byproducts.
Derivatization for Research Applications
For mechanistic, metabolic, and quantitative studies, this compound and its precursors can be modified to incorporate isotopic labels. This allows researchers to track the molecule through complex biological systems or use it as an internal standard for precise quantification.
Isotopic labeling is a technique used to track the passage of a molecule through a reaction or metabolic pathway. pnas.org By replacing specific atoms with their heavier, stable (deuterium) or radioactive (tritium) isotopes, the compound becomes distinguishable from its endogenous counterparts.
Deuterium (²H) Labeling: Deuterium-labeled steroids are invaluable as internal standards for quantitative analysis using mass spectrometry (MS) and for metabolic studies. oup.comwikipedia.org Since deuterium is a stable, non-radioactive isotope of hydrogen, it is safe for use in human metabolic research. oup.com Deuterium atoms are introduced into the steroid molecule through chemical synthesis, for example, via reactions like hydrogenation or dehalogenation using deuterated reagents. uct.ac.za The resulting labeled compound is chemically identical to the unlabeled version but has a higher mass, allowing it to be clearly distinguished and quantified by MS-based methods. uct.ac.zanih.gov
Tritium (³H) Labeling: Tritium is a radioactive isotope of hydrogen that emits low-energy beta particles, making it an excellent tracer for biomedical research. mdpi.com Tritium-labeled compounds are used to investigate drug metabolism, absorption, distribution, and excretion (ADME) profiles, as well as in receptor-binding assays and autoradiography. acs.orgmdpi.comresearchgate.net The high specific activity of tritium allows for detection at extremely low concentrations. acs.orgresearchgate.net Tritium can be introduced into a molecule like 2-hydroxyestradiol through methods such as catalytic hydrogenation with tritium gas (T₂). mdpi.com Because of its radioactivity, handling tritiated compounds requires specialized facilities and adherence to strict safety regulations. mdpi.com
Analog Synthesis and Structure-Activity Relationship (SAR) Studies
The exploration of analogs of 2-hydroxyestradiol and its derivatives is crucial for understanding the structural requirements for biological activity and for developing new compounds with improved therapeutic profiles. Structure-activity relationship (SAR) studies investigate how specific chemical modifications to a parent compound, such as this compound, influence its biological effects. Research has primarily focused on modifications at the C-2 and C-17 positions of the steroid nucleus, as these sites are critical for receptor binding and metabolic stability.
Modifications at the C-2 Position
In an effort to develop stable analogs of the metabolite 2-hydroxyestradiol, a series of 2-(hydroxyalkyl)estradiols were synthesized. acs.org These compounds were designed to probe the structural and electronic demands of the estrogen receptor concerning A-ring modifications. The synthesis involved the chain extension of 2-formylestradiol, which was prepared through ortholithiation of estradiol. acs.org
The resulting analogs were evaluated for their ability to bind to the estrogen receptor in MCF-7 cells. The findings revealed that increasing the length of the hydroxyalkyl side chain at the C-2 position leads to a significant decrease in receptor affinity. acs.org For instance, 2-(hydroxymethyl)estradiol exhibited a relative binding affinity (RBA) of 1.11 (where estradiol = 100), which is comparable to that of 2-hydroxyestradiol itself. However, extending the chain to a hydroxypropyl group drastically reduced the affinity. acs.org The induction of the estrogen-responsive pS2 gene by these homologs was found to be directly proportional to their ER binding affinities. acs.org
| Compound | Modification at C-2 | Relative Binding Affinity (RBA) (%)* |
|---|---|---|
| Estradiol | -H | 100 |
| 2-(Hydroxymethyl)estradiol | -CH₂OH | 1.11 |
| 2-(Hydroxyethyl)estradiol | -CH₂CH₂OH | 0.175 |
| 2-(Hydroxypropyl)estradiol | -CH₂CH₂CH₂OH | 0.073 |
*Estradiol = 100
Modifications at the C-17 Position
The C-17 position on the D-ring is another critical site for modification. The hydroxyl group at C-17 is essential for potent estrogenic activity, and its modification, including acetylation to form the 17-acetate ester, can alter the compound's pharmacokinetic properties. Further modifications at this position have been explored to create analogs with different biological activities.
For instance, a series of 17α-derivatives of estradiol were synthesized to inhibit steroid sulfatase, an enzyme implicated in hormone-dependent cancers. nih.gov These studies revealed that introducing a hydrophobic substituent at the 17α-position leads to powerful inhibition of the enzyme. nih.gov However, a balance between hydrophobicity and steric hindrance is critical. While a hydrophobic group increases inhibitory activity, excessively long or bulky groups can prevent the analog from fitting into the enzyme's catalytic site, thereby decreasing its efficacy. nih.gov
The research showed that in a series of 17α-alkyl derivatives, the octyl group provided the best compromise between hydrophobicity and steric bulk. nih.gov Furthermore, benzyl-substituted derivatives were found to be more potent inhibitors than simple alkyl analogs. Among the most effective inhibitors were those with 3'-bromobenzyl, 4'-tert-butylbenzyl, and 4'-benzyloxybenzyl groups at the 17α-position. nih.gov
| Compound (17α-substituent) | IC₅₀ (nM) |
|---|---|
| Octyl-E₂ | 440 |
| 3'-Bromobenzyl-E₂ | 24 |
| 4'-tert-Butylbenzyl-E₂ | 28 |
| 4'-Butylbenzyl-E₂ | 25 |
| 4'-Benzyloxybenzyl-E₂ | 22 |
Combined C-2 and C-17 Modifications
To further enhance desired biological activities, such as antiproliferative and antiangiogenic effects, while reducing unwanted estrogenicity, researchers have synthesized analogs with modifications at both the C-2 and C-17 positions. A series of 17-modified and 2,17-modified analogs of 2-methoxyestradiol (B1684026) (a closely related metabolite) were designed and synthesized. nih.gov These studies led to the development of several analogs with similar or improved antiproliferative and antiangiogenic activity, a lack of estrogenic properties, and enhanced metabolic stability compared to the parent compound. nih.gov These findings underscore the strategy of dual modification to fine-tune the biological profile of steroidal compounds.
Metabolic Pathways and Enzymatic Transformations of 2 Hydroxyestradiol 17 Acetate
Phase I Metabolism of 2-Hydroxyestradiol (B1664083)
Following its formation from the hydrolysis of the acetate (B1210297) ester, 2-Hydroxyestradiol undergoes further metabolism, primarily through oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. This phase of metabolism introduces or exposes functional groups, preparing the molecule for subsequent conjugation reactions.
The hydroxylation of estrogens is a key metabolic pathway mediated by various CYP isoforms, each exhibiting distinct regioselectivity. 2-Hydroxyestradiol is a catechol estrogen, a class of metabolites formed through the hydroxylation of the parent estrogen, estradiol (B170435). rupahealth.com The primary enzymes responsible for the 2-hydroxylation of estradiol to form 2-Hydroxyestradiol are CYP1A2 and CYP3A4, with this transformation occurring in the liver, uterus, breast, and brain. rupahealth.comwikipedia.org
Several other CYP isoforms also contribute to estrogen metabolism, influencing the balance of different hydroxylated metabolites. While some isoforms have low catalytic activity for 2-hydroxylation, their collective contribution can be significant. oup.com
Table 1: Major Cytochrome P450 Isoforms in 2-Hydroxyestradiol Formation
| CYP Isoform | Primary Role in Estrogen Metabolism |
| CYP1A1 | Exhibits high activity for 2-hydroxylation of estradiol. oup.comoup.com |
| CYP1A2 | Possesses the highest catalytic activity for the 2-hydroxylation of both estradiol and estrone. wikipedia.orgoup.comoup.com |
| CYP1B1 | Primarily catalyzes the formation of catechol estrogens, with a preference for producing 4-hydroxyestrogens over 2-hydroxyestrogens in humans. oup.comoup.comresearchgate.net |
| CYP2C8 | Shows weak activity for the formation of 2-Hydroxyestradiol. oup.com |
| CYP2C9 | Displays a low degree of catalytic activity for estrogen 2-hydroxylation. oup.comoup.com |
| CYP2E1 | Does not show detectable estrogen-hydroxylating activity. oup.comoup.com |
| CYP3A4 | Demonstrates strong activity for the formation of 2-Hydroxyestradiol and also produces 4-Hydroxyestradiol (B23129). wikipedia.orgoup.comoup.com |
The metabolic pathways of estrogens are complex and interconnected. The same CYP enzymes that produce 2-Hydroxyestradiol can also generate other hydroxylated metabolites from estradiol and estrone.
4-Hydroxyestradiol : This catechol estrogen is primarily formed by the action of CYP1B1. oup.com CYP3A4 and CYP1A2 also contribute to its formation, though to a lesser extent than their 2-hydroxylation activity. oup.comoup.com
16α-Hydroxyestradiol : Small amounts of this metabolite can be formed by enzymes such as CYP2C8 and CYP3A4. oup.comoup.com
2-Hydroxyestrone and 4-Hydroxyestrone : Estradiol and estrone are interconvertible. The hydroxylation can occur on either estrogen, leading to the formation of 2-hydroxyestrone and 4-hydroxyestrone. CYP1A2 has a very high activity for producing 2-hydroxyestrone from estrone, while CYP1B1 preferentially forms 4-hydroxyestrone. oup.comoup.com
Phase II Metabolism of 2-Hydroxyestradiol and its Metabolites
After Phase I hydroxylation, 2-Hydroxyestradiol and its related metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. The rapid conjugation of 2-Hydroxyestradiol is the reason for its very low circulating levels in the body, despite extensive formation from estradiol. wikipedia.org
A significant metabolic fate for the catechol estrogen 2-Hydroxyestradiol is O-methylation. This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group to one of the hydroxyl groups on the A-ring, converting 2-Hydroxyestradiol into 2-Methoxyestradiol (B1684026). wikipedia.org This conversion is highly efficient, and 2-Hydroxyestradiol is considered a prodrug of 2-Methoxyestradiol, a metabolite with significant antiproliferative and anti-angiogenic properties. wikipedia.orgglpbio.com In vivo studies have shown that after administration of 2-Hydroxyestradiol, it is rapidly converted into 2-Methoxyestradiol. glpbio.com
In addition to methylation, 2-Hydroxyestradiol and its metabolites can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfonation). wikipedia.org These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, attach large, polar molecules to the estrogen metabolites. This process significantly increases their water solubility, preventing reabsorption in the kidneys and promoting their urinary excretion. wikipedia.org
Tissue-Specific Metabolic Profiles
The transformation and metabolism of estrogens are not confined to a single organ but occur in various tissues throughout the body, leading to tissue-specific metabolic profiles and effects.
The liver is the principal site for the metabolism of estrogens, including the conversion of estradiol to its hydroxylated metabolites. nih.gov This process largely takes place in the liver, where estradiol is primarily metabolized by cytochrome P450 (CYP) enzymes, such as CYP1A1, CYP1A2, and CYP3A4, to form 2-Hydroxyestradiol. nih.govoup.comnih.gov
Once 2-Hydroxyestradiol is formed, it undergoes further enzymatic conversion. A key metabolic step is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), which converts 2-Hydroxyestradiol to 2-methoxyestradiol. nih.govrupahealth.com This methylation is a critical detoxification step, as it leads to a non-estrogenic metabolite with antiproliferative properties. nih.gov The liver also facilitates the conjugation of these metabolites, primarily through glucuronidation and sulfation, to increase their water solubility for excretion. researchgate.net Estradiol-17β-glucuronide (E217G), a major conjugated metabolite, is actively transported into hepatocytes and subsequently excreted into bile, a process mediated by transport proteins like MRP2. nih.gov
| Enzyme Family | Specific Enzyme(s) | Role in Hepatic Estrogen Metabolism |
| Cytochrome P450 | CYP1A1, CYP1A2, CYP3A4 | Catalyze the 2-hydroxylation of estradiol to form 2-Hydroxyestradiol. nih.govoup.comnih.gov |
| Catechol-O-methyltransferase | COMT | Catalyzes the methylation of 2-Hydroxyestradiol to 2-methoxyestradiol. nih.govrupahealth.com |
| UDP-glucuronosyltransferase | UGTs | Conjugates estrogen metabolites with glucuronic acid for excretion. researchgate.net |
| Sulfotransferase | SULTs | Conjugates estrogen metabolites with sulfate groups for excretion. researchgate.net |
Significant metabolic activity also occurs in extra-hepatic tissues, where local production of metabolites can have potent biological effects. oup.com
Breast: Human breast tissue is a recognized site of oxidative estrogen metabolism. uthscsa.edumemphis.edu The presence of CYP enzymes, particularly CYP1B1, facilitates the local conversion of estradiol into catechol estrogens. uthscsa.edu This localized metabolism is significant because breast cancer tissue can have estradiol concentrations 10 to 50 times higher than plasma levels in postmenopausal women, suggesting local synthesis and metabolism play a crucial role. memphis.edu
Uterus and Brain: The conversion of estradiol to 2-Hydroxyestradiol also occurs in the uterus and the brain. rupahealth.com The presence of various CYP isoforms in different brain regions points to localized regulation of estrogen activity. oup.com
Placenta: During pregnancy, the placenta is a primary site of estrogen synthesis and metabolism. oup.com
Other Tissues: While specific data for the kidney and pituitary gland regarding 2-Hydroxyestradiol metabolism are less detailed, it is established that many extra-hepatic tissues possess the enzymatic machinery to metabolize estrogens. oup.com
Comparative Metabolism of Estradiol and Sulfated Estrogen Derivatives
Estradiol and its sulfated derivatives, particularly Estradiol 17-Sulfate (ES), exhibit distinct metabolic profiles, influencing their bioavailability and biological activity.
The primary enzymes responsible for the 2-hydroxylation of estradiol (E2) are CYP1A1, CYP1A2, and CYP3A4. jst.go.jp In contrast, the 2-hydroxylation of Estradiol 17-Sulfate is more efficiently catalyzed by CYP2C8 and CYP2C9. jst.go.jpresearchgate.net Metabolic clearance for the 2-hydroxylation reaction is approximately 2.5 times higher for ES with CYP2C8 and 3 times higher with CYP2C9 when compared to E2, indicating that ES is a preferred substrate for these specific enzymes. jst.go.jp
When administered orally, sulfated estrogens like estrone sulfate result in a more prolonged influx of estrogens into the bloodstream and more sustained plasma levels compared to the administration of free estrogens like estradiol or estrone. nih.gov
The position of the sulfate conjugate also dictates its metabolic fate. In mammary cancer cell lines, estrogen-3-sulfates can be hydrolyzed by sulfatase enzymes to release biologically active estrogens. nih.gov However, these cells show no significant sulfatase activity for estrogen-17-sulfates, meaning compounds like Estradiol 17-Sulfate are not readily converted to their active forms in these tissues. nih.gov
| Feature | Estradiol (E2) | Estradiol 17-Sulfate (ES) |
| Primary 2-Hydroxylation Enzymes | CYP1A1, CYP1A2, CYP3A4 jst.go.jp | CYP2C8, CYP2C9 jst.go.jpresearchgate.net |
| Metabolic Clearance (2-Hydroxylation) | Lower with CYP2C8 and CYP2C9 jst.go.jp | Higher with CYP2C8 and CYP2C9 jst.go.jp |
| Oral Administration Effect | Rapid increase and fall in plasma levels nih.gov | More sustained plasma levels nih.gov |
| Hydrolysis in Breast Cancer Cells | N/A | Not readily hydrolyzed at the 17-position nih.gov |
Molecular and Cellular Mechanisms of Action of 2 Hydroxyestradiol and Its Metabolites
Estrogen Receptor Interactions and Signaling Pathways
Binding Affinity to Estrogen Receptor Alpha (ERα) and Beta (ERβ)
2-Hydroxyestradiol (B1664083) demonstrates a notable ability to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org However, its affinity for these receptors is generally lower than that of estradiol (B170435). rupahealth.com Studies have shown that 2-hydroxyestradiol has approximately 7% of the binding affinity of estradiol for ERα and about 11% for ERβ. wikipedia.org In studies using human breast cancer cells, the relative binding affinity of 2-hydroxyestradiol for the estrogen receptor was found to be indistinguishable from that of estradiol. nih.gov
Relative Binding Affinity of 2-Hydroxyestradiol to Estrogen Receptors
| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) | Reference |
|---|---|---|---|
| Estradiol | 100 | 100 | wikipedia.org |
| 2-Hydroxyestradiol | ~7 | ~11 | wikipedia.org |
Agonistic and Antagonistic Modulatory Activities
The interaction of 2-hydroxyestradiol with estrogen receptors results in a mixed profile of both agonistic (estrogen-like) and antagonistic (anti-estrogenic) activities. nih.govnih.gov This dual activity is dependent on the specific cellular context and the presence of other estrogens. nih.gov
In some experimental models, 2-hydroxyestradiol can act as a weak estrogen, initiating some of the downstream signaling events typically associated with estradiol. aacrjournals.org However, it can also act as an antagonist by competing with the more potent estradiol for receptor binding. wikipedia.org By occupying the receptor without inducing the full conformational change required for robust activation, 2-hydroxyestradiol can inhibit the proliferative effects of estradiol on breast tissue. rupahealth.com This anti-proliferative potential has led to the consideration of 2-hydroxyestradiol as a protective estrogen metabolite. rupahealth.com
Selective Estrogen Receptor Modulator (SERM) Profile
The combination of its binding affinity, mixed agonist/antagonist activities, and differential dissociation kinetics gives 2-hydroxyestradiol a profile akin to that of a selective estrogen receptor modulator (SERM). wikipedia.org SERMs are compounds that exhibit tissue-selective estrogenic or anti-estrogenic effects. nih.gov For instance, a SERM might have an antagonistic effect in breast tissue while having an agonistic effect in bone. The ability of 2-hydroxyestradiol to antagonize the effects of estradiol in certain tissues while potentially having weak estrogenic effects in others aligns with the functional definition of a SERM. rupahealth.comwikipedia.org
G Protein-Coupled Estrogen Receptor (GPER/GPR30) Modulation
Beyond the classical nuclear estrogen receptors, 2-hydroxyestradiol also interacts with the G protein-coupled estrogen receptor (GPER), also known as GPR30. wikipedia.org This receptor mediates rapid, non-genomic estrogen signaling. Interestingly, in contrast to its effects on ERα and ERβ, 2-hydroxyestradiol has been shown to act as an antagonist of GPER. nih.gov By blocking the actions of estradiol at this receptor, 2-hydroxyestradiol can modulate a different set of cellular signaling pathways, including those involved in cell growth and proliferation. nih.gov
Interactions with Catecholamine Systems
The "catechol" in catechol estrogen refers to the presence of two adjacent hydroxyl groups on the aromatic A-ring, a feature it shares with catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org This structural similarity allows 2-hydroxyestradiol to interact with the enzymatic pathways that regulate catecholamine metabolism.
Specifically, 2-hydroxyestradiol can compete with catecholamines for the enzyme catechol-O-methyltransferase (COMT). nih.gov COMT is responsible for the methylation and inactivation of catecholamines. By acting as a competitive inhibitor of COMT, 2-hydroxyestradiol can potentially modulate the levels and activity of these neurotransmitters in various tissues, including the brain. nih.gov Furthermore, 2-hydroxyestradiol has been shown to inhibit tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines. nih.gov These interactions suggest that 2-hydroxyestradiol may play a role in modulating catecholaminergic signaling, which could have implications for various physiological processes regulated by these neurotransmitters.
Inhibition of Catechol-O-methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is a key enzyme in the inactivation of catechol estrogens. The interaction of 2-Hydroxyestradiol (2-OHE2) with COMT is complex and can be influenced by other catechol compounds, such as catecholamines. Research indicates that catecholamines like epinephrine, norepinephrine, and dopamine can inhibit the COMT-catalyzed O-methylation of 2-OHE2. For instance, at a concentration of 20 mM, the methylation of 2-OHE2 was inhibited by approximately 28-46% in the presence of 2 µM of these catecholamines.
However, the nature of this interaction is dependent on the substrate concentration. At low concentrations of 2-OHE2 (<15 µM), its O-methylation is inhibited by epinephrine or norepinephrine. In contrast, at higher substrate concentrations (50-200 µM), the presence of these catecholamines can significantly increase the methylation of 2-OHE2 by 50-100%, suggesting a positive allosteric effect. Low COMT activity can lead to a competitive oxidation of catechol estrogens to their quinone forms, which are implicated in DNA damage.
Table 1: Modulation of 2-Hydroxyestradiol Methylation by Catechol-O-methyltransferase (COMT)
| Modulating Compound | 2-OHE2 Concentration | Observed Effect on Methylation | Reference |
| Epinephrine | Low (<15 µM) | Inhibition | nih.gov |
| Norepinephrine | Low (<15 µM) | Inhibition | nih.gov |
| Epinephrine | High (160 µM) | ~75% Enhancement | nih.gov |
| Norepinephrine | High (160 µM) | ~75% Enhancement | nih.gov |
| Dopamine | 20 mM | Inhibition | nih.gov |
Inhibition of Tyrosine Hydroxylase
2-Hydroxyestradiol, as a catechol estrogen, has been shown to directly inhibit the activity of tyrosine hydroxylase. nih.gov This enzyme is responsible for the rate-limiting step in the biosynthesis of the catecholamine neurotransmitters dopamine and norepinephrine. nih.gov The mechanism of this inhibition is competitive with the pterin cofactor of the enzyme. nih.gov This mode of action is similar to the feedback inhibition of tyrosine hydroxylase by catecholamines themselves. nih.gov
Table 2: Research Findings on Tyrosine Hydroxylase Inhibition
| Compound | Enzyme | Mechanism of Inhibition | Significance | Reference |
| 2-Hydroxyestradiol | Tyrosine Hydroxylase | Competitive with pterin cofactor | Regulates the biosynthesis of dopamine and norepinephrine | nih.gov |
Dopamine Receptor Interactions (e.g., D2 Receptor Displacement)
The interaction of 2-Hydroxyestradiol with dopamine receptors, particularly the D2 subtype, is multifaceted, with studies reporting varied effects depending on the biological context. In the rat anterior pituitary, 2-OHE2 was found to potently interact with dopamine receptors, inhibiting the binding of the D2 antagonist [3H]spiroperidol. umich.edu Conversely, a study on dispersed human prolactin-secreting pituitary adenoma cells found that 2-OHE2 did not interact with the binding of another D2 antagonist, [3H]Domperidone, to dopamine receptors. nih.gov
In vivo studies in rats have shown that administration of 2-OHE2 can lead to a state of striatal dopamine receptor hypersensitivity. nih.govnih.gov However, this induced hypersensitivity was not associated with a change in the ratio of high- to low-agonist affinity states of the D2 receptor. nih.gov This suggests that the observed hypersensitivity may be mediated by mechanisms other than direct alteration of the receptor's affinity state. nih.govnih.gov
Table 3: Summary of 2-Hydroxyestradiol Interactions with Dopamine D2 Receptors
| System Studied | Method / Ligand | Finding | Reference |
| Rat Anterior Pituitary | [3H]spiroperidol binding | Potent inhibition of binding | umich.edu |
| Human Pituitary Adenoma Cells | [3H]Domperidone binding | No interaction with binding | nih.gov |
| Ovariectomized Rats (Striatum) | In vivo administration | Induces dopamine receptor hypersensitivity | nih.govnih.gov |
| Ovariectomized Rats (Striatum) | Agonist affinity analysis | No change in high/low affinity state ratio | nih.gov |
Redox Cycling and Oxidative Stress Induction
Generation of Reactive Oxygen Species (ROS)
2-Hydroxyestradiol can undergo redox cycling, a process that leads to the generation of reactive oxygen species (ROS). This process is notably enhanced by the presence of metal ions like copper. The reaction of 2-OHE2 with copper (II) involves the reduction of Cu(II) to Cu(I), oxygen utilization, and the generation of hydrogen peroxide (H2O2). This cascade produces ROS that can cause cellular damage. nih.gov The conversion of catechol estrogens like 2-OHE2 into semiquinones can also react with molecular oxygen to generate superoxide radicals, further contributing to oxidative stress. nih.gov Studies in normal human mammary epithelial cells have confirmed that 2-OHE2 induces ROS production in a dose-dependent manner. nih.gov
Table 4: Mechanisms of ROS Generation by 2-Hydroxyestradiol
| Mechanism | Required Cofactors | Generated Species | Reference |
| Copper-dependent Oxidation | Cu(II) | H2O2, Cu(I), Singlet Oxygen-like entities | nih.gov |
| Semiquinone Formation | O2 | Superoxide radicals | nih.gov |
| General Metabolic Activation | Cellular enzymes | ROS | nih.gov |
Induction of Oxidative DNA Damage
The reactive oxygen species generated during the redox cycling of 2-Hydroxyestradiol are capable of inducing significant oxidative damage to DNA. The copper-dependent oxidation of 2-OHE2 has been demonstrated to cause both single- and double-strand breaks in plasmid DNA in a concentration- and time-dependent manner. nih.gov This DNA damage is a direct result of the ROS produced during the reaction. nih.gov The oxidative metabolites of estrogens, including 2-OHE2, are recognized as a source of oxidative DNA damage, which can lead to genome instability. nih.gov The mechanism is believed to involve the attack of free radicals, such as hydroxyl radicals or singlet oxygen, on DNA bases and the sugar-phosphate backbone. nih.gov
Table 5: Research Findings on 2-Hydroxyestradiol-Induced Oxidative DNA Damage
| Experimental System | Key Cofactor | Types of DNA Damage Observed | Reference |
| phiX-174 Plasmid DNA | Copper (Cu(II)) | Single-strand breaks, Double-strand breaks | nih.gov |
| In vitro / Cell Culture | Metabolic activation | DNA base oxidation, Single-strand breaks | nih.gov |
Formation of DNA Adducts (e.g., Depurinating Adducts)
Beyond oxidative damage from ROS, 2-Hydroxyestradiol can be oxidized to form a reactive quinone metabolite, estradiol-2,3-quinone. This quinone is an electrophile that can directly react with DNA to form covalent adducts. While the 4-hydroxyestradiol (B23129) metabolite is more potent in this regard, 2-OHE2 also participates in this mechanism, showing weak carcinogenic activity. The reaction of these quinones with DNA can form depurinating adducts, where the adduct is attached to the N3 position of adenine or the N7 position of guanine. These adducts destabilize the glycosidic bond, leading to the loss of the purine base from the DNA strand and creating an apurinic site, which can lead to mutations if not properly repaired. Inhibition of the protective COMT enzyme can increase the formation of these DNA adducts by allowing more catechol estrogen to be oxidized to quinones. nih.gov
Table 6: Mechanism of DNA Adduct Formation by 2-Hydroxyestradiol
| Precursor | Reactive Metabolite | DNA Target Sites | Type of Adduct | Consequence | Reference |
| 2-Hydroxyestradiol | Estradiol-2,3-quinone | Adenine (N3), Guanine (N7) | Depurinating Adducts | Apurinic sites, Mutations | nih.gov |
Information regarding the molecular and cellular mechanisms of action of 2-Hydroxyestradiol 17-acetate is not available in the currently accessible scientific literature.
Following a comprehensive search for research pertaining to the specific compound “this compound,” it has been determined that there is no available data corresponding to the requested outline sections:
Cellular Proliferation and Differentiation Modulation
Promotion of Normal Cell Differentiation
The existing body of scientific research focuses extensively on the parent compound, 2-Hydroxyestradiol , as well as other metabolites of estradiol. However, specific studies detailing the genotoxic, apoptotic, and cellular modulatory effects of the acetylated form, this compound, could not be identified. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested.
Information on "this compound" is Not Available
Following a comprehensive search of scientific literature and chemical databases, no specific information could be found for the chemical compound "this compound." The requested article, which was to be focused solely on this compound and structured around a detailed outline of its biological activities and physiological roles, cannot be generated due to the absence of available research data.
The available scientific literature extensively covers related but distinct compounds, namely 2-Hydroxyestradiol and Estradiol 17-acetate . 2-Hydroxyestradiol is a known metabolite of estradiol and has been the subject of research regarding its various biological activities. Similarly, Estradiol 17-acetate is a known ester of estradiol. However, information on the combined entity, "this compound," is not present in the accessible scientific domain.
Therefore, as per the strict instructions to focus exclusively on "this compound" and not to include information on other compounds, the requested article cannot be produced.
Biological Activities and Physiological Roles of 2 Hydroxyestradiol
Metabolic Regulation
Attenuation of Obesity Development
Research has demonstrated the potential of 2-Hydroxyestradiol (B1664083) in mitigating the development of obesity. In studies involving obese ZSF1 rats, a genetic model for obesity and metabolic syndrome, treatment with 2-Hydroxyestradiol was found to attenuate the development of obesity. This effect is significant as obesity is a major contributor to the prevalence of metabolic syndrome. Furthermore, studies in postmenopausal women have shown an association between increased 2-hydroxylation of estrogen and lower body fat and higher lean body mass. Conversely, obesity has been linked to a significant decrease in the hydroxylation of estradiol (B170435) at the C-2 position, a process that produces 2-Hydroxyestradiol. These findings suggest that the metabolic pathway leading to 2-Hydroxyestradiol may play a role in regulating body composition.
Improvement in Metabolic Syndrome Parameters
2-Hydroxyestradiol has shown promise in improving several parameters associated with metabolic syndrome, a condition characterized by hypertension, insulin (B600854) resistance, and hyperlipidemia. In obese ZSF1 rats, treatment with 2-Hydroxyestradiol not only attenuated obesity but also improved endothelial function, decreased the severity of diabetes, and lowered arterial blood pressure. These findings highlight the potential of 2-Hydroxyestradiol in addressing the multifaceted nature of metabolic syndrome. The decline in ovarian estradiol during menopause is associated with an increased deposition of visceral fat, a key factor in the development of metabolic syndrome.
Regulation of Plasma Cholesterol Levels
The regulation of plasma cholesterol is another physiological role attributed to 2-Hydroxyestradiol. Studies in obese ZSF1 rats demonstrated that treatment with this catechol estrogen led to a reduction in plasma cholesterol. This is consistent with broader research on estrogens, which are known to influence lipid metabolism and cardiovascular health. For instance, physiological levels of estradiol in men are important for maintaining levels of high-density lipoprotein (HDL) cholesterol, particularly the HDL2 fraction. The metabolite of 2-Hydroxyestradiol, 2-methoxyestradiol (B1684026) (2-MeOE2), has also been shown to reduce total serum cholesterol in animal models.
Renal System Homeostasis (e.g., Nephropathy Mitigation)
2-Hydroxyestradiol plays a protective role in the renal system, particularly in the mitigation of nephropathy. Research has shown that it can attenuate the development of renal disease in genetic nephropathy associated with obesity and the metabolic syndrome. In a model of chronic puromycin (B1679871) aminonucleoside-induced nephropathy, chronic treatment with 2-Hydroxyestradiol significantly attenuated the decrease in glomerular filtration, reduced proteinuria, and lowered elevated blood pressure. These renoprotective effects appear to be direct and not solely dependent on its metabolic benefits, as they were observed irrespective of its effects on metabolic status or obesity. The mechanisms behind this protection may involve the inhibition of key proliferative processes involved in glomerular remodeling and sclerosis.
Neuroprotective Effects (e.g., Against Oxidative Stressors)
2-Hydroxyestradiol has been identified as having significant neuroprotective effects, particularly against oxidative stressors. In comparative studies, 2-Hydroxyestradiol demonstrated a significantly greater neuroprotective effect than its parent compound, 17-β-estradiol, at equimolar concentrations when challenged with hydrogen peroxide in a hippocampal cell line. This enhanced protection involves a reduction in lipid peroxidation, a key factor in cell damage. The neuroprotective actions of 2-Hydroxyestradiol are not believed to involve the classical estrogen receptor, suggesting a distinct mechanism of action.
Antioxidant Properties
The antioxidant properties of 2-Hydroxyestradiol are a key aspect of its biological activity. As a catechol estrogen, it is considered one of the most potent antioxidants among the steroidal estrogens. Its antioxidant activity has been demonstrated in various studies, where it has shown a potent ability to protect against lipid peroxidation induced by iron in rat liver microsomes. This antioxidant capacity is believed to contribute to its neuroprotective and cardiovascular benefits. The antioxidant 2-hydroxyestradiol 17-sulfate, a derivative, has also been identified as a highly functional compound with strong antioxidant activity.
Data Tables
Table 1: Effects of 2-Hydroxyestradiol on Metabolic and Renal Parameters in Obese ZSF1 Rats
| Parameter | Effect of 2-Hydroxyestradiol Treatment | Reference |
|---|---|---|
| Obesity Development | Attenuated | |
| Endothelial Function | Improved | |
| Nephropathy | Decreased | |
| Severity of Diabetes | Decreased | |
| Arterial Blood Pressure | Lowered | |
| Plasma Cholesterol | Reduced | |
| Glomerular Filtration | Attenuated Decrease | |
| Proteinuria | Reduced |
Table 2: Neuroprotective and Antioxidant Effects of 2-Hydroxyestradiol
| Activity | Key Findings | Reference |
|---|---|---|
| Neuroprotection | Significantly increased neuroprotection against hydrogen peroxide-induced cell death compared to 17-β-estradiol. | |
| Lipid Peroxidation | More effective in reducing lipid peroxidation than 17-β-estradiol. | |
| Antioxidant Activity | Potent antioxidant activity, higher than that of estradiol, in preventing iron-induced lipid peroxidation. |
Preclinical Research Investigations and Animal Models
In Vitro Cellular Models for Activity Assessment
Research on the direct effects of 2-Hydroxyestradiol (B1664083) 17-acetate on human mammary epithelial cell lines is not extensively documented in the reviewed literature. However, studies on the parent compound, 2-Hydroxyestradiol, and its precursor, 17β-estradiol, provide insights into its potential activities.
In the ER-positive human breast cancer cell line MCF-7, the metabolism of 17β-estradiol is a key area of investigation. The induction of 17β-estradiol (E2) 2-hydroxylase activity, which leads to the formation of 2-Hydroxyestradiol, has been studied. For instance, treatment with indole-3-carbinol (B1674136) was found to induce E2 2-hydroxylase activity. nih.gov Conversely, certain pesticides and carcinogens like p,p'-DDE, atrazine, and 7,12-dimethylbenz[a]anthracene (B13559) were shown to decrease this enzymatic activity. nih.gov The antiestrogens ICI 164,384 and ICI 182,780 also decreased E2 2-hydroxylase activity in MCF-7 cells. nih.gov These findings suggest that the local production of 2-Hydroxyestradiol in breast cancer cells can be modulated by various external compounds. nih.gov
The MCF10A lineage of cell lines, which represents a model for the progression of basal-like human breast cancer, exhibits low levels of estrogen receptor α (ERα) and ERβ mRNA compared to MCF-7 cells. nih.gov The expression of enzymes involved in estrogen metabolism, which would include those that produce 2-Hydroxyestradiol, is differentially regulated in the MCF10A-derived lineage compared to the MCF-7 cell line. nih.gov
The metabolite of 2-Hydroxyestradiol, 2-methoxyestradiol (B1684026) (2-MeOE2), has demonstrated selective antiproliferative effects on long-term estrogen-deprived (LTED) MCF-7 cells, a model for endocrine therapy-resistant breast cancer. mdpi.com This suggests a potential therapeutic avenue for metabolites of 2-Hydroxyestradiol in resistant breast cancers. mdpi.com
Table 1: Effects of Compounds on 2-Hydroxyestradiol Formation and Activity in MCF-7 Cells
| Compound | Cell Line | Effect on 2-Hydroxyestradiol Pathway | Observed Outcome |
|---|---|---|---|
| Indole-3-carbinol | MCF-7 | Induces 17β-estradiol 2-hydroxylase activity | Increased formation of 2-Hydroxyestradiol nih.gov |
| p,p'-DDE, Atrazine, DMBA | MCF-7 | Decreases 17β-estradiol 2-hydroxylase activity | Reduced formation of 2-Hydroxyestradiol nih.gov |
| ICI 164,384, ICI 182,780 | MCF-7 | Decreases 17β-estradiol 2-hydroxylase activity | Reduced formation of 2-Hydroxyestradiol nih.gov |
| 2-Methoxyestradiol | MCF-7 LTED | Downstream metabolite of 2-Hydroxyestradiol | Selective antiproliferative effect mdpi.com |
In the context of ovarian cancer, 2-Hydroxyestradiol (2OHE2) has been shown to have pro-proliferative activity. nih.gov Studies using the human ovarian surface epithelial cell line IOSE-385 and the ovarian cancer cell line OVCAR-3 demonstrated that physiological concentrations of 2OHE2 promoted cell proliferation. nih.gov This effect was observed to be independent of the estrogen receptor (ER) blockade, suggesting a mechanism distinct from the classical ER pathway. nih.gov
Furthermore, research indicates that 2OHE2 is considered carcinogenic in ovarian cancer. nih.gov The expression of enzymes responsible for the metabolism of estradiol (B170435), such as CYP1A1, CYP1B1, and COMT, has been detected in various ovarian cancer cell lines, including OVCAR-3, SKOV-3, and OVCA-432. nih.gov This enzymatic machinery is capable of converting 17β-estradiol into its hydroxylated metabolites, including 2-Hydroxyestradiol. nih.gov
Interestingly, the downstream metabolite of 2-Hydroxyestradiol, 2-methoxyestradiol (2-MeOE2), has shown anticancer properties in ovarian cancer models. mdpi.com It has been reported to have anti-angiogenic, pro-apoptotic, and antiproliferative effects. mdpi.com In the SKOV-3 ovarian cancer cell line, 2-MeOE2 enhanced the effects of carboplatin, suggesting a potential role in combination therapies. mdpi.com
Preclinical studies utilizing cultured cardiac fibroblasts from rats have demonstrated that 2-Hydroxyestradiol has inhibitory effects on their growth. ahajournals.orgahajournals.org Compared to its precursor 17β-estradiol, 2-Hydroxyestradiol was found to be more potent in inhibiting fetal calf serum (FCS)-induced DNA synthesis, collagen synthesis, and cell proliferation in both male and female cardiac fibroblasts. ahajournals.orgahajournals.org This suggests a potential role for 2-Hydroxyestradiol in attenuating cardiac remodeling and fibrosis. ahajournals.orgahajournals.org The inhibitory effects of 17β-estradiol and its metabolites were enhanced in the presence of progesterone (B1679170) and the high-affinity estrogen receptor ligand 4-hydroxytamoxifen. ahajournals.orgahajournals.org
These findings point towards the cardioprotective potential of 17β-estradiol metabolites like 2-Hydroxyestradiol, independent of gender. ahajournals.orgahajournals.org
While specific data on the effects of 2-Hydroxyestradiol 17-acetate on colon and lung cancer cell lines are limited in the provided search results, research on glioblastoma cell lines has been conducted. Studies on 17β-estradiol in glioblastoma cells have shown that it can promote cell proliferation. nih.gov It has also been found to regulate the expression of genes involved in mitochondrial fitness and chemoresistance pathways. nih.gov Given that 2-Hydroxyestradiol is a primary metabolite of 17β-estradiol, it is plausible that it may also have effects on glioblastoma cell biology. Some studies suggest that estrogens may have a tumor-suppressive role in glioblastoma, though the exact mechanisms and the roles of different metabolites are still being elucidated. nih.gov
In gastric cancer cell lines, 17β-estradiol has been shown to inhibit cell growth at higher concentrations in some cell lines, such as MKN28, MKN45, and KATO III. nih.gov This anti-proliferative effect was not blocked by estrogen receptor antagonists. nih.gov
The influence of estrogens on neural cells is an active area of research. Studies have shown that 17β-estradiol can enhance the neuronal differentiation of mouse embryonic stem cells. nih.gov It has also been investigated for its potential protective effects on neuronal cells. For instance, in a model of oxygen-glucose deprivation-reperfusion injury in PC12 cells, 17β-estradiol showed protective effects. researchgate.net Furthermore, β-estradiol 17-acetate was found to enhance the in vitro vitality of endothelial cells isolated from the human brain, which are a critical component of the neurovascular unit. nih.gov This compound was particularly crucial for the adhesion and proliferation of female-derived human brain microvascular endothelial cells. nih.gov
Human endometrial stem cells have been differentiated into neuron-like cells, and the presence of 17β-estradiol was found to stimulate and upregulate the expression of neural markers during this process. researchgate.net
In Vivo Animal Models for Systemic and Organ-Specific Effects
In vivo studies provide a broader understanding of the systemic and organ-specific effects of estrogen metabolites. While direct studies on this compound are not prominent, research on related compounds offers valuable insights.
In a mouse model of ovarian cancer, exogenous 17β-estradiol was shown to accelerate tumor progression. nih.gov This effect was associated with an increase in tumor burden and a decrease in survival time. nih.gov This highlights the importance of understanding the role of estrogens and their metabolites in the tumor microenvironment.
Animal models have also been crucial in understanding the metabolic effects of estrogens. For example, 17α-estradiol, an enantiomer of 17β-estradiol, has been shown to improve metabolic health in male mice, including improved glucose tolerance and reduced hepatic lipid levels. nih.gov
The metabolite 2-methoxyestradiol has been studied in hypertensive rat models, where it was found to attenuate blood pressure. frontiersin.org This effect was associated with the downregulation of the angiotensin type 1 receptor. frontiersin.org
The reliability and reproducibility of preclinical animal studies involving estrogens can be significantly influenced by the method of administration. The use of slow-releasing devices for estradiol has been evaluated to ensure controlled and sustained release, which is critical for long-term studies. nih.gov
Table 2: Summary of In Vivo Findings for Estrogen-Related Compounds
| Compound | Animal Model | Organ/System | Observed Effect |
|---|---|---|---|
| 17β-estradiol | Mouse model of ovarian cancer | Ovarian tumors | Accelerated tumor progression nih.gov |
| 17α-estradiol | Male mice on high-fat diet | Metabolic system | Improved glucose tolerance, reduced hepatic lipids nih.gov |
| 2-Methoxyestradiol | Hypertensive rats | Cardiovascular system | Attenuated blood pressure frontiersin.org |
Rodent Models of Estrogen-Induced Carcinogenesis (e.g., ACI Rat Mammary Cancer Model)
The August Copenhagen Irish (ACI) rat is a well-established model for studying estrogen-induced mammary carcinogenesis due to its high susceptibility to developing mammary tumors when treated with estrogens, closely mimicking aspects of human breast cancer. researchgate.netnih.gov In contrast, the spontaneous incidence of mammary tumors in this strain is very low. researchgate.net
Investigations into the carcinogenic potential of 2-Hydroxyestradiol, a catechol estrogen metabolite of 17β-estradiol, have utilized this model to assess its role in mammary tumorigenesis. A key study compared the effects of subcutaneously implanted pellets containing 17β-estradiol (E2) at different doses with pellets containing an equimolar dose of 2-Hydroxyestradiol (2-OH E2). bioscientifica.comnih.gov The results demonstrated a clear dose-dependent carcinogenic effect of E2. bioscientifica.comnih.gov Treatment with 1, 2, or 3 mg of E2 led to the first appearance of mammary tumors between 12 and 17 weeks, with a final cumulative tumor incidence of 50%, 73%, and 100%, respectively, after 36 weeks. bioscientifica.comnih.gov
In stark contrast, female ACI rats treated with 2-Hydroxyestradiol did not develop any detectable mammary tumors during the same 36-week period. bioscientifica.comnih.gov This finding was part of a broader investigation that also found other estradiol metabolites, such as 4-hydroxyestradiol (B23129) and 16α-hydroxyestradiol, to be inactive in inducing mammary tumors in this specific model under the tested conditions. bioscientifica.comnih.gov These results suggest that while 17β-estradiol is a potent inducer of mammary tumors in the ACI rat model, its 2-hydroxylated metabolite does not appear to initiate tumorigenesis in this target organ. nih.gov
| Compound | Dose | Final Mammary Tumor Incidence (%) | Time to 50% Tumor Incidence (weeks) |
|---|---|---|---|
| 17β-estradiol (E2) | 1 mg | 50% | 36 |
| 17β-estradiol (E2) | 2 mg | 73% | 19 |
| 17β-estradiol (E2) | 3 mg | 100% | 18 |
| 2-Hydroxyestradiol (2-OH E2) | Equimolar to 2 mg E2 | 0% | N/A |
| Control (Cholesterol) | N/A | 0% | N/A |
Models of Metabolic Syndrome and Cardiovascular Dysfunction (e.g., Obese ZSF1 Rats)
The obese ZSF1 rat serves as a valuable genetic model for investigating the complexities of metabolic syndrome and associated cardiovascular and renal dysfunction. This model exhibits a phenotype that includes obesity, hypertension, insulin (B600854) resistance, and hyperlipidemia, making it highly relevant for preclinical studies. nih.govplos.orgnih.gov
Research using this model has explored the therapeutic potential of 2-Hydroxyestradiol, a metabolite of 17β-estradiol with minimal estrogenic activity. nih.gov In a study where obese ZSF1 rats were treated for 26 weeks, 2-Hydroxyestradiol demonstrated significant beneficial effects across multiple physiological systems. The compound was found to attenuate the development of obesity. nih.gov
Furthermore, 2-Hydroxyestradiol treatment led to improvements in several markers of metabolic and cardiovascular health. It was reported to improve endothelial function, reduce plasma cholesterol, and lower arterial blood pressure. nih.gov The study also noted a decrease in the severity of diabetes and nephropathy in the treated animals. nih.gov These findings highlight the potential of 2-Hydroxyestradiol to mitigate the multifaceted pathology of metabolic syndrome, including its vascular and renal consequences, in a relevant animal model. nih.gov
Reproductive Physiology Models (e.g., Catfish, Zebrafish Oocyte Maturation)
The role of estrogen metabolites in reproductive physiology has been investigated in various aquatic animal models. In the catfish (Heteropneustes fossilis), 2-hydroxyestradiol-17β has been shown to induce oocyte maturation, the process by which an oocyte develops to a stage where it can be fertilized. Studies have demonstrated that this induction involves the activation of protein kinase C, indicating a specific signaling pathway for this catechol estrogen in catfish reproductive processes. scispace.com
In zebrafish (Danio rerio), another widely used model for reproductive and developmental biology, the regulation of oocyte maturation is a complex process involving various hormones. While progestins like 17α, 20β-dihydroxy-4-pregnen-3-one (DHP) are known as the natural maturation-inducing hormones, estrogens such as 17β-estradiol are understood to be involved in maintaining meiotic arrest, essentially preventing premature maturation. nih.gov Research has shown that inhibiting estrogen synthesis can promote spontaneous oocyte maturation. nih.gov Although the direct effects of 17β-estradiol on zebrafish oocyte maturation have been studied, specific research focusing on the action of this compound in this model is not extensively documented in the available literature. General studies on zebrafish reproduction show that exposure to 17β-estradiol can impact vitellogenin induction and sexual differentiation. nih.gov
Hamster Models for Carcinogenicity Studies
The male Syrian hamster is a classic animal model for studying estrogen-induced carcinogenesis, particularly renal carcinoma. nih.govnih.gov Chronic exposure to estrogens like 17β-estradiol can lead to a high incidence of kidney tumors in these animals. nih.gov This model has been instrumental in dissecting the carcinogenic potential of various estrogen metabolites.
Studies investigating the carcinogenicity of catechol estrogens in this model have shown a clear distinction between 2- and 4-hydroxylated metabolites. After 175 days of treatment, 4-hydroxyestradiol was found to be as carcinogenic as its parent compound, estradiol, each inducing renal tumors in the majority of treated animals. nih.gov In contrast, animals treated with 2-Hydroxyestradiol did not develop renal carcinomas, showing a complete lack of carcinogenic activity in this target organ. nih.govnih.gov
Interestingly, the absence of carcinogenicity for 2-Hydroxyestradiol was not due to a lack of biological activity. In the same study, 2-Hydroxyestradiol was shown to support the in vivo growth of H-301 cells, an estrogen-dependent hamster kidney tumor cell line. nih.gov This suggests that while 2-Hydroxyestradiol may retain some hormonal activity, it does not possess the intrinsic carcinogenic properties of 4-hydroxyestradiol in the hamster kidney model. nih.gov The rapid metabolic clearance and methylation of 2-Hydroxyestradiol in vivo may contribute to this lack of carcinogenic effect. nih.gov
| Compound | Animals with Kidney Tumors / Total Animals | Tumor Incidence (%) |
|---|---|---|
| Estradiol | 4 / 5 | 80% |
| 4-Hydroxyestradiol | 4 / 5 | 80% |
| 2-Hydroxyestradiol | 0 / 5 | 0% |
| 2-Methoxyestradiol | 0 / 6 | 0% |
Considerations for Steroid Administration in Animal Studies (e.g., Release Kinetics, Reproducibility)
The method of steroid administration in preclinical animal studies is a critical factor that can significantly influence experimental outcomes, reliability, and reproducibility. nih.gov For long-term studies involving hormones like estrogens, slow-releasing systems are often preferred for animal welfare and researcher safety. researchgate.net The two most common types of these systems are matrix pellets (MP) and reservoir implants (RI). nih.govresearchgate.net
The release kinetics of these systems can differ substantially. Matrix pellets release the steroid as the matrix itself dissolves, which can sometimes lead to an inadequate or inconsistent release of the compound. nih.govresearchgate.net Reservoir implants are designed to release the steroid at a more controlled rate over a prolonged period. However, they can be prone to an initial "burst effect," where a high dose is released shortly after implantation. nih.govresearchgate.net
Comparative studies have shown that the choice of delivery system impacts the inter-individual variability of hormone levels in the blood. Reservoir implants have been demonstrated to provide superior control over the release of estradiol, resulting in reduced variability among study animals compared to matrix pellets. nih.gov This enhanced control of release kinetics can improve the statistical power of an experiment, potentially allowing for a reduction in the number of animals required to achieve significant results. nih.govresearchgate.net Therefore, careful selection of the most appropriate slow-releasing device is crucial for ensuring the reproducibility and accuracy of preclinical studies investigating the effects of steroids like this compound. nih.gov
Advanced Analytical Methodologies for 2 Hydroxyestradiol 17 Acetate and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating 2-Hydroxyestradiol (B1664083) 17-acetate and its metabolites from intricate biological samples. The choice of technique depends on the specific requirements of the research, including desired sensitivity, resolution, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of estrogens, valued for its high chromatographic resolution and definitive mass-based identification. While direct analysis of catechol estrogens is challenging due to their polarity and thermal instability, GC-MS becomes highly effective following chemical derivatization. This process converts the polar hydroxyl groups into more volatile and thermally stable ethers or esters.
A key application in the literature demonstrates the utility of 2-Hydroxyestradiol 17-acetate as an internal standard for the quantification of other catechol estrogens by GC with electron-capture detection. fiu.edu The identity of these derivatives is typically verified using GC-MS, which provides characteristic mass fragmentation patterns for unambiguous identification. fiu.eduoup.com
Common derivatization strategies for related estrogens that would be applicable to this compound analysis include:
Silylation: Converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). oup.comnih.gov
Acylation: Forming perfluoroacyl esters, such as heptafluorobutyrate (HFB) or pentafluoropropionyl (PFP) derivatives, which enhance sensitivity for electron capture detection and provide high mass ions for mass spectrometry. nih.goviaea.org
The combination of extractive ethoxycarbonylation (EOC) with subsequent pentafluoropropionyl (PFP) derivatization has been shown to improve the detectability and chromatographic properties of a wide range of endogenous estrogens, including catechol forms. nih.gov
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is currently a preferred method for quantifying estrogens and their metabolites due to its exceptional sensitivity, specificity, and applicability to a wide range of polarities without the need for derivatization to induce volatility. nih.gov This technique allows for the direct measurement of compounds like 2-hydroxyestradiol in biological fluids such as serum. nih.gov
To further enhance sensitivity, especially for detecting estrogens at very low physiological concentrations, chemical derivatization is often employed to improve ionization efficiency in the mass spectrometer's source. nih.govresearchgate.net The phenolic hydroxyl group present in estrogens is a prime target for such derivatization. nih.gov
| Derivatization Reagent | Abbreviation | Mechanism | Reference |
|---|---|---|---|
| Dansyl chloride | - | Adds a readily ionizable dansyl group, improving positive ion mode sensitivity. | nih.govnih.gov |
| Methyl piperazine (B1678402) (MPPZ) reagents | MPPZ | Forms a permanently positively charged derivative, allowing for clear mass distinction and high ionization efficiency. | nih.govcore.ac.uk |
| 1-methylimidazole-2-sulfonyl chloride | - | Modifies phenolic steroids to form sulfonyl adducts, significantly improving sensitivity over other methods. | researchgate.net |
The development of a high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method enabled the measurement of six estrogen metabolites, including 2-hydroxyestradiol, in human serum with a detection limit of 10-15 pg/mL. nih.gov Such methods are suitable for clinical studies investigating the roles of various estrogen metabolites in health and disease. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of steroid hormones. When coupled with sensitive detectors like UV or fluorescence, HPLC provides a robust analytical platform.
A rapid, reversed-phase HPLC method has been developed for the determination of 17β-estradiol and its ester prodrug, 17β-estradiol-3-acetate, which is structurally analogous to this compound. nih.gov This method utilized a C18 bonded column with an acetonitrile-water mobile phase and UV detection, demonstrating the successful resolution of the steroid acetate (B1210297) from its parent compound. nih.gov Such a method could be readily adapted for the analysis of this compound.
For enhanced sensitivity, HPLC can be combined with fluorescence detection (FLD) following derivatization. A method for quantifying estradiol (B170435) and its metabolites, including 2-hydroxyestradiol, involved derivatization with dansyl chloride, which imparts fluorescence to the otherwise non-fluorescent molecules. nih.gov This approach allowed for a limit of quantification (LOQ) of 10 ng/mL for all analytes. nih.gov
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic method primarily used for the qualitative identification and separation of compounds. nih.gov It can be a valuable tool for preliminary analysis, checking the purity of standards, or separating components of a mixture before further analysis by other techniques. nih.govresearchgate.net
For estrogens, separation is typically achieved on silica (B1680970) gel plates. nih.govnih.gov The choice of the mobile phase, a mixture of organic solvents, is critical for achieving separation between structurally similar steroids. nih.gov While specific protocols for this compound are not prevalent, methods developed for other steroid acetates, like hydrocortisone (B1673445) acetate, demonstrate the capability of TLC to separate these compounds. nih.gov After separation, the compounds on the TLC plate can be visualized under a UV lamp. nih.gov Two-dimensional TLC, where the plate is developed sequentially in two different solvent systems at a 90-degree angle, can be employed to enhance the separation of complex mixtures. researchgate.netresearchgate.net
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound in biological matrices like plasma, serum, or tissue extracts. The primary goals are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest.
For biological samples, a common initial step is protein precipitation to remove the bulk of proteinaceous material that can interfere with chromatographic analysis and damage analytical columns. phenomenex.comamericanlaboratory.com This is often achieved by adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), or an acid like trichloroacetic acid (TCA). phenomenex.com
Following protein precipitation, or sometimes used as a standalone technique, is liquid-liquid extraction (LLE). americanlaboratory.com LLE serves to further purify the sample by partitioning the analyte of interest from the aqueous sample matrix into an immiscible organic solvent. nih.govamericanlaboratory.com This step effectively removes salts and other polar interferences while concentrating the target steroid. The choice of solvent is crucial for achieving high extraction efficiency.
| Extraction Solvent | Properties and Use | Reference |
|---|---|---|
| Ethyl acetate | A versatile solvent used for extracting steroids from plasma and other biological matrices. | nih.govnih.gov |
| Diethyl ether | Commonly used for the extraction of estradiol and other steroids from serum. | nih.govbohrium.com |
| Dichloromethane (DCM) | A water-immiscible organic solvent used in various extraction protocols for estrogens. | nih.govamericanlaboratory.com |
| Hexane | Often used in a washing step during solid-phase extraction (SPE) to remove lipids without losing steroid analytes. | nih.gov |
The combination of these preparation steps ensures that the final extract injected into the chromatographic system is sufficiently clean for robust and reproducible quantification.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of this compound and its metabolites from complex biological fluids like urine and plasma. nih.govnih.gov This chromatographic method separates compounds based on their physical and chemical properties, effectively removing interfering substances prior to analysis by downstream methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The selection of the solid-phase sorbent is critical for efficient extraction. For catechol estrogens and their derivatives, C18 (octadecyl) bonded silica is a common choice due to its hydrophobic nature, which effectively retains these relatively nonpolar compounds from aqueous samples. nih.gov The general procedure involves conditioning the C18 cartridge, loading the pre-treated biological sample, washing away interfering hydrophilic compounds, and finally eluting the analytes of interest with an organic solvent. nih.gov
Optimization of the SPE protocol is essential to ensure high recovery of the target analytes. Key parameters that are often fine-tuned include the pH of the sample, the composition of the wash and elution solvents, and the volume of the solvents. For instance, in the analysis of a panel of estrogen metabolites, including 2-hydroxyestradiol, a C18-E SPE cartridge was conditioned with acetone, methanol, and water. nih.gov The urine sample, after pH adjustment, was loaded onto the column. A series of washes with increasing concentrations of methanol in water were then performed to fractionate the metabolites based on their polarity. The final elution of the less polar metabolites, which would include this compound, was achieved using methanol and acetone. nih.gov
Below is an interactive data table summarizing typical parameters optimized in an SPE method for estrogen metabolites.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Rationale |
| Sorbent | C8 | C18 | Polymer-based | C18 | Provides good retention for moderately nonpolar compounds like catechol estrogens. nih.gov |
| Sample pH | 5 | 6 | 7 | 7 | Neutral pH can optimize the retention of certain estrogen metabolites on C18 sorbents. nih.gov |
| Wash Solvent | 5% Methanol | 20% Methanol | 45% Methanol | Stepwise gradient | A stepwise increase in methanol concentration allows for the selective removal of interferences and fractionation of metabolites with different polarities. nih.gov |
| Elution Solvent | Methanol | Acetone | Methanol/Acetone | Methanol followed by Acetone | A combination of solvents ensures the complete elution of all retained analytes of interest. nih.gov |
Derivatization for Enhanced Detection (e.g., Trimethylsilylimidazole)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids. However, due to the low volatility of catechol estrogens, derivatization is a necessary step to convert them into more volatile and thermally stable compounds. nih.gov Trimethylsilylation, the introduction of a trimethylsilyl (TMS) group, is a common derivatization technique for this purpose. nih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating agent. For compounds with multiple hydroxyl groups that may be sterically hindered, a catalyst such as trimethylchlorosilane (TMCS) is often added to improve the derivatization yield. nih.govsigmaaldrich.com However, the use of BSTFA alone or with TMCS for some estrogens can lead to the formation of multiple TMS derivatives, complicating the analysis. nih.gov
Research has shown that the addition of N-trimethylsilylimidazole (TMSI) to the derivatization reagent mixture can overcome this issue, leading to the formation of a single, stable derivative for each analyte. nih.govresearchgate.net TMSI is a potent silylating agent, particularly effective for derivatizing hydroxyl groups. phenomenex.com The derivatization reaction typically involves heating the dried extract of the sample with the silylating reagent mixture (e.g., BSTFA + TMSI) at an elevated temperature (e.g., 75°C) for a specific duration to ensure complete reaction before GC-MS analysis. sigmaaldrich.com
The resulting TMS derivatives of this compound and its metabolites exhibit excellent chromatographic properties and produce characteristic mass spectra, allowing for sensitive and specific quantification. nih.gov The molecular ions of the O-TMS derivatives are often the base peaks in the mass spectra, which are ideal for selected ion monitoring (SIM) to achieve maximum sensitivity. nih.gov
The following table outlines common derivatization agents and their applications in estrogen analysis.
| Derivatization Agent | Target Functional Group | Compound Class | Rationale for Use |
| BSTFA + TMCS | Hydroxyl, Phenol | Estrogens | Increases volatility and thermal stability for GC analysis. nih.govsigmaaldrich.com |
| TMSI | Hydroxyl, Carboxylic Acid | Steroids, Phenols | A strong silylating agent, often used as a catalyst or primary reagent to ensure complete derivatization of sterically hindered hydroxyl groups. nih.govphenomenex.com |
| Dansyl Chloride | Phenolic Hydroxyl | Estrogens | Introduces a fluorescent tag for highly sensitive detection by HPLC with fluorescence detection. mdpi.comscilit.com |
| FMP-TS | Phenolic Hydroxyl | Estrogens | Adds a permanently charged group to enhance ionization efficiency and sensitivity in LC-MS analysis. ed.ac.uk |
Spectroscopic Characterization Methods
Infrared (IR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of organic molecules, including steroids like this compound. This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups.
The IR spectrum of this compound is expected to exhibit the following key absorption bands:
O-H Stretching: Due to the phenolic hydroxyl groups of the catechol moiety, a broad absorption band is expected in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
C=O Stretching: The acetate group at the C17 position will give rise to a strong, sharp absorption band characteristic of an ester carbonyl group, typically appearing around 1735 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the ester and the phenolic hydroxyl groups are expected to appear in the fingerprint region, between 1000 and 1300 cm⁻¹.
Aromatic C=C Stretching: The aromatic A-ring of the steroid will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
Aliphatic C-H Stretching: The steroid nucleus contains numerous sp³-hybridized carbon atoms, which will result in C-H stretching absorption bands just below 3000 cm⁻¹.
By comparing the experimental IR spectrum of a synthesized or isolated sample of this compound with these predicted absorption frequencies, its chemical structure can be confirmed.
Radiometric Assays for Metabolic Pathway Elucidation
Radiometric assays, particularly radioimmunoassays (RIA), have been instrumental in studying the metabolism of catechol estrogens like 2-hydroxyestradiol. osti.govnih.gov These highly sensitive assays utilize radiolabeled compounds to quantify the concentration of specific analytes in biological samples. nih.gov
In the context of this compound, a tritiated ([³H]) form of 2-hydroxyestradiol can be used as a tracer to investigate its metabolic fate. nih.gov A specific RIA procedure for 2-hydroxyestradiol has been developed, which allows for the measurement of its plasma levels with a detection limit of less than 10 pg/ml. nih.gov
To elucidate the metabolic pathways, a continuous infusion of [³H]-2-hydroxyestradiol can be administered. nih.gov After reaching a steady state, plasma samples are collected, and the metabolites are extracted and separated using chromatographic techniques. The radioactivity of the separated fractions is then measured to identify and quantify the metabolic products. nih.gov
Studies using this methodology have revealed that a major plasma metabolite of 2-hydroxyestradiol is 2-methoxyestradiol (B1684026). nih.gov This indicates that O-methylation, catalyzed by catechol-O-methyltransferase (COMT), is a significant metabolic pathway for 2-hydroxyestradiol. nih.gov The metabolic clearance rate (MCR) of 2-hydroxyestradiol has also been determined using this radiometric approach, providing valuable insights into its in vivo disposition. nih.gov
Immunoassays for Specific Metabolite Detection
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of hormones and their metabolites in biological fluids due to their high throughput and relatively low cost. nih.gov These assays are based on the highly specific binding between an antibody and its target antigen. nih.gov
While specific immunoassays for this compound are not commercially ubiquitous, the principles of immunoassay development can be applied to create such an assay. The development would involve producing a specific antibody that recognizes this compound or a key metabolite. This can be achieved by immunizing an animal with a conjugate of the target molecule and a carrier protein.
Competitive immunoassays are a common format for small molecules like steroid metabolites. nih.gov In this setup, the analyte in the sample competes with a labeled version of the analyte (the tracer) for a limited number of antibody binding sites. The amount of tracer bound to the antibody is inversely proportional to the concentration of the analyte in the sample. nih.gov
ELISA kits for other estrogen metabolites, such as 2-hydroxyestrone, are available and have been validated against gold-standard methods like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov These assays have demonstrated good reproducibility and are suitable for large-scale epidemiological studies. nih.gov The development and validation of a specific and sensitive immunoassay for this compound would greatly facilitate research into its biological significance.
Emerging Research Avenues and Future Directions
Elucidation of Novel Receptor-Independent Signaling Mechanisms
While the interaction of estrogens with nuclear estrogen receptors (ERα and ERβ) is well-documented, emerging research is focused on signaling pathways that are independent of these classical receptors. Catechol estrogens, including 2-hydroxyestradiol (B1664083), are known to exert rapid, non-genomic effects that cannot be explained by the traditional model of gene transcription. nih.gov These effects are often initiated at the cell membrane and involve the activation of various protein kinase cascades. nih.gov
Future research will likely focus on identifying specific membrane-associated receptors or binding sites for 2-Hydroxyestradiol 17-acetate. The redox potential of the catechol structure of its parent compound, 2-hydroxyestradiol, allows it to participate in redox cycling, leading to the generation of reactive oxygen species (ROS). nih.gov These ROS can act as second messengers, modulating the activity of signaling pathways such as the PI3K/Akt and MAP kinase (ERK) pathways. nih.govrupahealth.com Understanding how the 17-acetate group influences these interactions and the downstream consequences of this signaling is a critical area of investigation. This includes exploring how these pathways might cross-talk with genomic signaling to provide a more unified view of the compound's action. nih.gov
Comprehensive Profiling of Tissue-Specific Metabolic Enzymes and Their Genetic Polymorphisms
The biological activity of this compound is intrinsically linked to its metabolism. The initial formation of its precursor, 2-hydroxyestradiol, from estradiol (B170435) is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP3A4. nih.govnih.gov Subsequently, 2-hydroxyestradiol is a substrate for catechol-O-methyltransferase (COMT), which methylates it to the less active 2-methoxyestradiol (B1684026). nih.gov It is presumed that this compound would first need to be hydrolyzed back to 2-hydroxyestradiol to be a substrate for these enzymes.
The expression and activity of these enzymes vary significantly across different tissues, leading to tissue-specific differences in the local concentrations and effects of catechol estrogens. nih.govmdpi.com For instance, CYP1B1, which is highly expressed in estrogen target tissues like the breast and uterus, also contributes to estradiol hydroxylation. nih.gov
A significant area of future research is the comprehensive profiling of these metabolic enzymes in various tissues. Furthermore, genetic polymorphisms in the genes encoding these enzymes, such as CYP1B1 and COMT, can lead to variations in enzyme activity. nih.govnih.gov These genetic differences may influence an individual's susceptibility to conditions associated with altered catechol estrogen levels. nih.govnih.gov Investigating the impact of these polymorphisms on the metabolism of 2-hydroxyestradiol and its 17-acetate ester will be crucial for understanding inter-individual differences in response to this compound.
| Enzyme Family | Key Enzymes | Primary Role in Catechol Estrogen Metabolism | Known Polymorphisms Affecting Activity |
| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1, CYP3A4 | Hydroxylation of estradiol to form 2-hydroxyestradiol and 4-hydroxyestradiol (B23129). nih.govnih.gov | Yes, for example in CYP1B1 (e.g., Val432Leu). nih.govmdpi.com |
| Catechol-O-Methyltransferase (COMT) | COMT | Methylation (inactivation) of 2-hydroxyestradiol and 4-hydroxyestradiol. nih.gov | Yes, for example the Val108/158Met polymorphism. uodiyala.edu.iqrxlist.com |
| Glutathione S-Transferases (GSTs) | GSTP1, GSTM1, GSTT1 | Detoxification of catechol estrogen quinones. | Yes, including null polymorphisms for GSTM1 and GSTT1. nih.govnih.gov |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To accurately study the complex mechanisms of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro and ex vivo models that better recapitulate the in vivo environment are crucial for obtaining more physiologically relevant data.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of tissue architecture, cell-cell interactions, and the tumor microenvironment. nih.govuodiyala.edu.iq These models are being increasingly used in cancer research and can be adapted to study the effects of catechol estrogens on cell behavior, including proliferation and metabolism. rupahealth.comnih.gov Ex vivo models, which utilize fresh human tissue fragments, preserve the native tissue architecture and cellular complexity, providing a valuable platform for studying hormone action in a clinically relevant context. nih.gov
Microfluidic devices, also known as "organs-on-a-chip," allow for the precise control of the cellular microenvironment and the study of interactions between different cell types. nih.govnih.gov These systems can be used to investigate the metabolism and signaling of this compound in a dynamic and controlled manner. A notable study has already demonstrated the utility of β-estradiol 17-acetate in enhancing the in vitro viability of human brain microvascular endothelial cells, highlighting the potential for using such compounds in the development of more robust in vitro models. ahajournals.org The application of these advanced models will be instrumental in dissecting the specific mechanistic actions of this compound.
Exploration of Synergy and Antagonism with Other Endogenous Compounds
Future research will explore the potential for synergistic or antagonistic effects between this compound and other endogenous molecules. For instance, the parent compound, 2-hydroxyestradiol, has been shown to interact with the dopamine (B1211576) system in the brain, suggesting a potential role in neuromodulation. nih.gov The interplay between estrogens and growth factors, such as epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1), in regulating gene expression is another important area of investigation. nih.gov
Furthermore, the crosstalk between estrogen signaling pathways and those of other steroid hormones, like androgens, needs to be elucidated. nih.gov These interactions can be complex and context-dependent, potentially leading to different outcomes in different tissues. Investigating how this compound modulates or is modulated by these other signaling molecules will provide a more integrated understanding of its function in the broader context of the body's signaling networks.
| Interacting Compound Class | Potential Interactions with Catechol Estrogens |
| Neurotransmitters | Modulation of dopamine receptor sensitivity. nih.gov |
| Growth Factors | Additive or inhibitory effects on gene expression (e.g., with EGF, IGF-1, TGFβ). nih.gov |
| Other Steroid Hormones | Potential for synergistic or antagonistic effects with androgens. nih.gov |
| Other Signaling Pathways | Crosstalk with pathways like the aryl hydrocarbon receptor (AhR) signaling. researchgate.net |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
To gain a holistic understanding of the cellular effects of this compound, researchers are increasingly turning to "omics" technologies. These high-throughput approaches allow for the comprehensive analysis of entire sets of molecules, such as metabolites (metabolomics) and proteins (proteomics).
Metabolomics can be used to identify the metabolic fingerprint of cells or tissues treated with this compound, revealing alterations in metabolic pathways. This can provide insights into how the compound affects cellular energy production, biosynthesis, and detoxification processes. Proteomics can identify changes in the expression levels and post-translational modifications of thousands of proteins in response to the compound. This can help to elucidate the signaling pathways and cellular processes that are modulated by this compound.
The integration of these omics datasets with genomics and transcriptomics data will provide a systems-level view of the biological response to this catechol estrogen. This integrated approach will be crucial for identifying novel biomarkers of exposure and effect, as well as for uncovering new therapeutic targets.
Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity
Accurate and sensitive measurement of this compound and its metabolites in biological samples is fundamental to understanding its pharmacokinetics and biological effects. The low endogenous concentrations of this compound necessitate the development and refinement of highly sensitive analytical techniques.
Future efforts will focus on improving methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve lower limits of detection and quantification. This will enable more accurate measurement of the compound in various biological matrices, including plasma, urine, and tissue samples.
The development of specific immunoassays could also provide a more high-throughput method for screening large numbers of samples. Furthermore, advanced imaging techniques, such as mass spectrometry imaging, could be employed to visualize the distribution of this compound and its metabolites within tissues, providing valuable spatial information about its localization and sites of action. Enhanced analytical capabilities will be critical for advancing research in all the areas outlined above.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Hydroxyestradiol 17-acetate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via Smiles rearrangement of estradiol derivatives under alkaline conditions (e.g., Claisen alkali), followed by acidification and extraction. Methylation and reacetylation steps are critical for isolating isomers like 2-methoxyestradiol 17-acetate (IVb) and this compound (IVg). Optimization involves controlling reaction pH, temperature, and solvent polarity to minimize side products .
- Validation : Purity (>98%) is confirmed via HPLC with pharmacopeial standards (USP/EP) and mass spectrometry. Stability under ambient storage conditions is verified through accelerated degradation studies .
Q. How should researchers validate analytical methods (e.g., HPLC) for quantifying this compound in biological matrices?
- Protocol : Use reverse-phase HPLC with UV detection (λ = 280 nm) and C18 columns. Validate linearity (1–100 µg/mL), precision (RSD <2%), and recovery rates (>95%) using spiked plasma or tissue homogenates. Cross-validate with LC-MS/MS for trace-level sensitivity .
- Challenges : Matrix effects (e.g., phospholipids) may interfere; mitigate via solid-phase extraction (C18 cartridges) or protein precipitation with acetonitrile .
Q. What are the stability profiles of this compound under varying storage conditions?
- Findings : The compound is stable at ambient temperature (20–25°C) in inert atmospheres (N2). Degradation occurs in acidic/alkaline media (pH <3 or >9) or with oxidizing agents, producing estrone derivatives. Store desiccated in amber vials to prevent photolysis .
Advanced Research Questions
Q. How can structural isomers of this compound (e.g., 2-methoxy vs. 4-hydroxy derivatives) be resolved chromatographically, and what are their distinct biological activities?
- Separation Strategy : Use chiral stationary phases (e.g., Chiralpak AD-H) with isocratic elution (hexane:isopropanol 90:10). Isomeric resolution (Rs >1.5) is confirmed via NMR (e.g., NOESY for stereochemistry) .
- Biological Implications : 2-Methoxy derivatives exhibit anti-angiogenic properties, while 4-hydroxy isomers show pro-oxidant effects in estrogen receptor (ER)-positive cell lines. Validate via ERα/β binding assays (IC50 <10 nM) and ROS quantification .
Q. What experimental approaches reconcile contradictory data on the estrogenic vs. anti-estrogenic effects of this compound?
- Hypothesis Testing : Dose-dependent dual activity is observed. At low concentrations (1–10 nM), it acts as an ER agonist (e.g., MCF-7 cell proliferation), while higher doses (>100 nM) antagonize ER signaling via competitive binding. Confirm via luciferase reporter assays (ERE-luc) and ER knockdown models .
- Data Interpretation : Contradictions may arise from cell-specific ER cofactor recruitment or metabolic conversion to estrone. Use stable isotope-labeled tracers (e.g., ¹³C-estradiol) to track intracellular metabolism .
Q. How can researchers mitigate oxidative degradation of this compound during in vitro assays?
- Mitigation Strategy : Add antioxidants (e.g., 0.1% ascorbic acid) to cell culture media. Conduct assays under reduced oxygen (5% CO2, 1% O2) to minimize autoxidation. Monitor degradation via UPLC-PDA at 0, 6, and 24-hour intervals .
Q. What are the ecotoxicological risks of this compound, and how can accidental environmental exposure be managed?
- Risk Assessment : The compound is classified as harmful to aquatic life (H302, H319). Use diatomaceous earth for spill containment and ethanol for decontamination. Avoid discharge into waterways; incinerate waste at >800°C with scrubbers .
- Regulatory Compliance : Follow OSHA HCS guidelines (29 CFR 1910) for workplace exposure controls, including fume hoods (≥100 fpm airflow) and PPE (nitrile gloves, N95 respirators) .
Methodological Challenges
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound for preclinical studies?
- Quality Control : Implement in-process monitoring via FTIR (C=O stretch at 1740 cm⁻¹ for acetate) and NMR (δ 2.05 ppm for acetyl protons). Certify batches with ≤0.5% impurity via LC-UV .
Q. What in silico tools predict the pharmacokinetic profile of this compound, and how do these align with in vivo data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
